REACTION_CXSMILES
|
BrC[C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[C:12]([C:14]1C=CC([N+]([O-])=O)=CC=1CBr)=[O:13].BrC(C1C=CC=CC=1)C=O>>[N+:9]([C:7]1[CH:6]=[CH:5][C:4]([C:12](=[O:13])[CH3:14])=[CH:3][CH:8]=1)([O-:11])=[O:10]
|
Name
|
bromomethyl-p-nitro-phenyl-ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C=O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is not worked up by the extraction method
|
Type
|
CUSTOM
|
Details
|
by precipitating the product with 50 ml of water
|
Type
|
FILTRATION
|
Details
|
filtering off the same and
|
Type
|
WASH
|
Details
|
washing it three times with 20 ml of water each
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |